molecular formula C14H16F4O2 B7996418 3'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone

3'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone

Cat. No.: B7996418
M. Wt: 292.27 g/mol
InChI Key: HJGRFZXBNXQCQU-UHFFFAOYSA-N
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Description

3’-n-Hexyloxy-2,2,2,5’-tetrafluoroacetophenone is an organic compound characterized by the presence of a hexyloxy group and four fluorine atoms attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-n-Hexyloxy-2,2,2,5’-tetrafluoroacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3’-hydroxy-2,2,2,5’-tetrafluoroacetophenone and n-hexanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the nucleophilic substitution of the hydroxy group with the hexyloxy group.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3’-n-Hexyloxy-2,2,2,5’-tetrafluoroacetophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification methods are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3’-n-Hexyloxy-2,2,2,5’-tetrafluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hexyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3’-n-Hexyloxy-2,2,2,5’-tetrafluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-n-Hexyloxy-2,2,2,5’-tetrafluoroacetophenone involves its interaction with specific molecular targets. The hexyloxy group and fluorine atoms contribute to its reactivity and ability to form stable complexes with target molecules. The pathways involved may include binding to enzymes or receptors, leading to modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Methoxy-2,2,2,5’-tetrafluoroacetophenone
  • 3’-Ethoxy-2,2,2,5’-tetrafluoroacetophenone
  • 3’-Propoxy-2,2,2,5’-tetrafluoroacetophenone

Uniqueness

3’-n-Hexyloxy-2,2,2,5’-tetrafluoroacetophenone is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain in the hexyloxy group can influence the compound’s solubility, reactivity, and interaction with other molecules.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-5-hexoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4O2/c1-2-3-4-5-6-20-12-8-10(7-11(15)9-12)13(19)14(16,17)18/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGRFZXBNXQCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=CC(=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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